molecular formula C9H21O7P B609263 m-PEG4-phosphonic acid CAS No. 750541-89-0

m-PEG4-phosphonic acid

Cat. No. B609263
M. Wt: 272.23
InChI Key: QCYYJJNJMLEPMA-UHFFFAOYSA-N
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Description

M-PEG4-phosphonic acid is a PEG-based PROTAC linker . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Synthesis Analysis

M-PEG4-phosphonic acid can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular formula of m-PEG4-phosphonic acid is C9H21O7P . It has a molecular weight of 272.23 g/mol . The structure features two hydroxy moieties, one P=O double bond, and one P–C bond .


Chemical Reactions Analysis

M-PEG4-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The reaction of H3PO4 with active radicals is thermodynamically favorable, proving that ABC dry powder extinguishes fire mainly relies on chemical inhibition on H and OH radicals .


Physical And Chemical Properties Analysis

M-PEG4-phosphonic acid has a molecular weight of 272.23 g/mol . It has a topological polar surface area of 94.4 Ų and a complexity of 206 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

1. Nanoparticle Functionalization and Stabilization

m-PEG4-phosphonic acid has been utilized in the functionalization and stabilization of nanoparticles. For example, phosphonic acid-terminated poly(ethylene glycol) (PEG) has been synthesized and used in preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022). Additionally, PEG-based copolymers containing multiple phosphonic acid groups have been developed to provide colloidal stability to metal oxide nanoparticles, with applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).

2. Biomedical Applications

In biomedical applications, m-PEG4-phosphonic acid derivatives have been used for enhancing the properties of nanoparticles. For instance, PEG-conjugated iron oxide nanoparticles with phosphonic acid-terminated PEG showed enhanced colloidal stability and protein resistance, making them suitable for drug delivery (Cao et al., 2018). Another study demonstrated the use of phosphonic acid PEG copolymers for coating iron oxide nanocrystals, enhancing their pharmacokinetics and stability in magnetic resonance imaging (MRI) (Ramniceanu et al., 2016).

3. Surface Modification and Coating

m-PEG4-phosphonic acid has been applied in surface modification and coating. For example, phosphonic acid terminated PEG oligomers were used to functionalize cerium oxide nanoparticles, resulting in suspensions that are stable and redispersible in various solvents, with potential applications in polymer surface modification and solid-stabilized emulsions (Qi et al., 2012).

Safety And Hazards

M-PEG4-phosphonic acid may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles .

Future Directions

M-PEG4-phosphonic acid is a promising compound for future research due to its role in the synthesis of PROTACs . Further understanding of its reaction mechanism is important for the design of more efficient compound dry powders based on it .

properties

CAS RN

750541-89-0

Product Name

m-PEG4-phosphonic acid

Molecular Formula

C9H21O7P

Molecular Weight

272.23

IUPAC Name

(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid

InChI

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12)

InChI Key

QCYYJJNJMLEPMA-UHFFFAOYSA-N

SMILES

O=P(O)(O)CCOCCOCCOCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

m-PEG4-phosphonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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